MK-8825

Description

BenchChem offers high-quality MK-8825 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-8825 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1380887-60-4 |

|---|---|

Molecular Formula |

C31H30F2N6O3 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-yl]acetamide |

InChI |

InChI=1S/C31H30F2N6O3/c1-29(19-10-20(32)12-21(33)11-19)17-36-31(6-2-3-7-31)28(42)39(29)16-25(40)37-22-9-18-13-30(14-24(18)35-15-22)23-5-4-8-34-26(23)38-27(30)41/h4-5,8-12,15,36H,2-3,6-7,13-14,16-17H2,1H3,(H,37,40)(H,34,38,41)/t29-,30-/m0/s1 |

InChI Key |

IDKKNSOZWQOAAS-KYJUHHDHSA-N |

Isomeric SMILES |

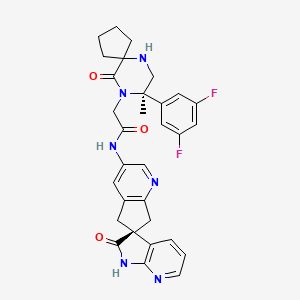

C[C@]1(CNC2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(C[C@@]5(C4)C6=C(NC5=O)N=CC=C6)N=C3)C7=CC(=CC(=C7)F)F |

Canonical SMILES |

CC1(CNC2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)N=C3)C7=CC(=CC(=C7)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MK-8825: A CGRP Receptor Antagonist in Migraine Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a neuropeptide involved in vasodilation and pain signal transmission. MK-8825 is a potent and selective CGRP receptor antagonist that has been investigated as a tool to understand the role of CGRP in migraine and related pain conditions. This technical guide provides a comprehensive overview of the mechanism of action of MK-8825, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the CGRP signaling pathway.

Core Mechanism of Action

MK-8825 functions as a competitive antagonist of the CGRP receptor.[1][2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3] By binding to this receptor complex, MK-8825 prevents the binding of CGRP and subsequently blocks its downstream signaling cascade.[4] This blockade is believed to mitigate the physiological events that contribute to migraine attacks, namely the vasodilation of cranial blood vessels and the transmission of pain signals within the trigeminal nervous system.[4][5] MK-8825 is structurally related to another CGRP receptor antagonist, MK-3207, and was developed by Merck.[6][7]

Quantitative Data

The following tables summarize the key quantitative parameters of MK-8825's activity based on preclinical studies.

Table 1: In Vitro Activity of MK-8825

| Parameter | Species/Cell Line | Value | Reference |

| Ki (displacement of [125I]-CGRP) | Native Human (SK-N-MC cells) | 0.052 nM | [8] |

| Ki (displacement of [125I]-CGRP) | Recombinant Human | 0.047 nM | [8] |

| Ki | Rhesus Monkey | 0.059 nM | [8] |

| Ki | Dog | 39 nM | [8] |

| Ki | Mouse | 19 nM | [8] |

Table 2: In Vivo Efficacy of MK-8825

| Parameter | Animal Model | Value | Reference |

| EC50 (inhibition of capsaicin-evoked dermal blood flow) | Rat | ~7.4 µM | [6][9] |

Signaling Pathway

The following diagram illustrates the CGRP signaling pathway and the mechanism of its inhibition by MK-8825.

Caption: CGRP signaling pathway and its blockade by MK-8825.

Experimental Protocols

MK-8825 has been evaluated in several key preclinical models of migraine and pain. The methodologies for these experiments are detailed below.

Nitroglycerin (NTG)-Induced Model of Trigeminal Hypersensitivity

-

Objective: To assess the ability of MK-8825 to prevent the development of central trigeminal sensitization, a key feature of migraine.[2][10]

-

Animal Model: Male Wistar rats.[10]

-

Procedure:

-

Anesthesia is induced and maintained with isoflurane.[10]

-

Extracellular recordings are made from second-order neurons in the spinal trigeminal nucleus that have meningeal afferent input.[10]

-

MK-8825 (5 mg/kg) or vehicle (acidic saline, pH 3.3) is infused intravenously over 10 minutes.[10]

-

One hour after the start of the MK-8825/vehicle infusion, a continuous intravenous infusion of nitroglycerin (250 µg/kg/h) is administered for two hours to induce neuronal sensitization.[10]

-

Neuronal activity is recorded throughout the experiment to measure changes in firing rate.[10]

-

-

Key Findings: Pre-treatment with MK-8825 prevented the NTG-induced increase in the activity of spinal trigeminal neurons.[2][10]

Cortical Spreading Depression (CSD) Model

-

Objective: To investigate the effect of MK-8825 on pain behaviors associated with cortical spreading depression, the electrophysiological correlate of migraine aura.[11]

-

Animal Model: Freely-moving rats.

-

Procedure:

-

Cortical spreading depression is induced by topical application of potassium chloride (KCl) to the exposed dura mater.[12][13]

-

MK-8825 is administered at different doses to evaluate its effect on CSD-induced behaviors.

-

Behavioral assessments include monitoring for freezing, grooming, and headshakes.[11]

-

Mechanical allodynia can be assessed using von Frey filaments.

-

-

Key Findings: MK-8825 was found to attenuate CSD-induced pain behaviors.[11]

Infraorbital Nerve Ligation Model of Neuropathic Pain

-

Objective: To determine the efficacy of MK-8825 in a model of trigeminal neuropathic pain.[14]

-

Animal Model: Adult male Sprague-Dawley rats.[14]

-

Procedure:

-

A chronic constriction injury is created on the infraorbital nerve.[14]

-

Two weeks post-surgery, mechanical allodynia is assessed in the ipsilateral vibrissal pad using von Frey filaments.[14]

-

MK-8825 (30-100 mg/kg, i.p.) is administered acutely or repeatedly for four days.[14]

-

Mechanical allodynia is reassessed after drug administration.[14]

-

-

Key Findings: Both acute and repeated administration of MK-8825 significantly reduced mechanical allodynia in this model.[14]

Experimental Workflows

The following diagrams illustrate the workflows for two of the key experimental protocols.

Caption: Workflow for the Nitroglycerin-Induced Trigeminal Hypersensitivity Model.

References

- 1. researchgate.net [researchgate.net]

- 2. MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceofmigraine.com [scienceofmigraine.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]

- 13. Cortical spreading depression induces propagating activation of the thalamus ventral posteromedial nucleus in awake mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CGRP receptor blockade by MK-8825 alleviates allodynia in infraorbital nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of MK-8825: A CGRP Antagonist for Migraine Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

MK-8825 is a potent, selective, and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed as a research tool, it has been instrumental in elucidating the role of CGRP in the pathophysiology of migraine and other pain conditions. This technical guide provides a comprehensive overview of the function of MK-8825, including its mechanism of action, preclinical efficacy in various models, and detailed experimental protocols.

Core Mechanism of Action: CGRP Receptor Blockade

MK-8825 exerts its pharmacological effects by competitively binding to the CGRP receptor, thereby preventing the binding of endogenous CGRP. CGRP is a 37-amino acid neuropeptide widely distributed in the central and peripheral nervous systems, particularly in trigeminal ganglion neurons. The release of CGRP is a key event in the cascade leading to migraine pain. It contributes to vasodilation of cranial blood vessels, neurogenic inflammation, and peripheral and central sensitization of the trigeminal pain pathway.

By blocking the CGRP receptor, MK-8825 effectively inhibits these downstream effects. This interruption of the CGRP signaling cascade is the fundamental mechanism by which MK-8825 alleviates migraine-like pain in preclinical models.

CGRP Receptor Signaling Pathway

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP). The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and neuronal excitability. MK-8825, by occupying the CGRP binding site, prevents this entire signaling cascade from occurring.

Preclinical Efficacy of MK-8825

MK-8825 has demonstrated significant efficacy in a variety of preclinical models relevant to migraine and pain. These studies have been crucial in validating the CGRP receptor as a therapeutic target.

Inhibition of Capsaicin-Induced Dermal Vasodilation

A key pharmacodynamic model for assessing CGRP receptor antagonism is the inhibition of capsaicin-induced dermal blood flow. Capsaicin, the pungent component of chili peppers, causes the release of CGRP from sensory nerve endings, leading to localized vasodilation. MK-8825 has been shown to produce a concentration-dependent inhibition of this effect.[1]

Rodent Models of Trigeminal Nociception

MK-8825 has been extensively studied in rodent models that mimic aspects of trigeminal pain associated with migraine.

-

Nitroglycerin (NTG)-Induced Hyperalgesia: Nitroglycerin is a nitric oxide donor that can induce migraine-like headaches in susceptible individuals. In rodent models, NTG administration leads to hyperalgesia. MK-8825 has been shown to prevent the increase in neuronal activity in the spinal trigeminal nucleus induced by nitroglycerin infusion.[3][4]

-

Cortical Spreading Depression (CSD): CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is thought to be the underlying cause of migraine aura. While MK-8825 does not block the CSD wave itself, it effectively attenuates the CSD-induced activation of the trigeminal pain system and the associated pain behaviors.[5]

-

Infraorbital Nerve Ligation: This model of trigeminal neuropathic pain involves the constriction of the infraorbital nerve. MK-8825 has been shown to alleviate the mechanical allodynia (pain in response to a non-painful stimulus) that develops in these animals.[6]

-

Complete Freund's Adjuvant (CFA)-Induced Orofacial Pain: Injection of CFA into the masseter muscle induces localized inflammation and nociceptive behaviors. MK-8825 significantly reduces these pain behaviors and the associated neuronal activation in the trigeminal nucleus caudalis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MK-8825.

Table 1: In Vitro and In Vivo Potency

| Parameter | Species | Value | Reference |

| CGRP Receptor Binding Affinity (Ki) | Human | Data not available | |

| CGRP Receptor Binding Affinity (Ki) | Rat | Similar to human | [2] |

| Inhibition of Capsaicin-Evoked Dermal Blood Flow (EC50) | Rat | ~7.4 µM | [1][3] |

Table 2: Efficacy in Preclinical Pain Models

| Model | Species | Dose | Effect | Reference |

| Nitroglycerin-Induced Neuronal Activity | Rat | 5 mg/kg, i.v. | Prevented increase in spinal trigeminal neuron activity | [4] |

| Cortical Spreading Depression | Rat | Two different doses (specific doses not stated in abstract) | Attenuated pain behavior without altering CSD waves | [5] |

| Infraorbital Nerve Ligation | Rat | 30-100 mg/kg, i.p. | Significantly reduced mechanical allodynia | [6] |

| CFA-Induced Orofacial Pain | Mouse | 70 mg/kg, s.c. | Significantly reduced nociceptive behaviors |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Capsaicin-Induced Dermal Blood Flow in Rats

Objective: To assess the in vivo pharmacodynamic activity of MK-8825 by measuring its ability to inhibit CGRP-mediated vasodilation.

Materials:

-

Male Sprague-Dawley rats

-

MK-8825

-

Capsaicin solution

-

Vehicle for MK-8825

-

Laser Doppler flowmetry equipment

Procedure:

-

Administer MK-8825 or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a predetermined pretreatment time, anesthetize the rats.

-

Shave a small area of skin on the back of the rat.

-

Apply a solution of capsaicin topically to the shaved area to induce CGRP release and subsequent vasodilation.

-

Measure the change in dermal blood flow using a laser Doppler flowmeter.

-

Compare the blood flow changes in the MK-8825-treated group to the vehicle-treated group to determine the percent inhibition.

Nitroglycerin-Induced Spinal Trigeminal Neuron Activity in Rats

Objective: To evaluate the effect of MK-8825 on the activation of central trigeminal neurons in a model of migraine-like pain.

Materials:

-

Male Wistar rats

-

MK-8825 (5 mg/kg)

-

Nitroglycerin (10 mg/kg/h infusion)

-

Vehicle for MK-8825 and NTG

-

Anesthetic (e.g., isoflurane)

-

Equipment for extracellular single-unit recording from the spinal trigeminal nucleus

Procedure:

-

Anesthetize the rat and perform a craniotomy to expose the spinal trigeminal nucleus.

-

Identify and record the baseline activity of a single neuron in the spinal trigeminal nucleus that responds to dural stimulation.

-

Administer MK-8825 or vehicle intravenously.

-

After a 60-minute pretreatment period, begin a continuous intravenous infusion of nitroglycerin.

-

Record the neuronal activity for at least two hours following the start of the nitroglycerin infusion.

-

Analyze the change in neuronal firing rate from baseline in both the MK-8825 and vehicle-treated groups.

Conclusion

MK-8825 is a valuable pharmacological tool that has significantly advanced our understanding of the role of CGRP in migraine pathophysiology. Its potent and selective antagonism of the CGRP receptor has been demonstrated in a range of preclinical models, providing a strong rationale for the clinical development of CGRP receptor antagonists for the treatment of migraine. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of pain and headache.

References

- 1. researchgate.net [researchgate.net]

- 2. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

MK-8825 chemical structure and properties

An In-depth Technical Guide to MK-8825

Introduction

MK-8825 is a potent, selective, and orally bioavailable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed as a rational modification of the earlier CGRP receptor antagonist MK-3207, MK-8825 exhibits an increased unbound fraction in rat plasma and enhanced aqueous solubility, leading to significantly improved in vivo potency in rat pharmacodynamic models.[3] Its primary mechanism involves blocking CGRP-mediated signaling, which is implicated in the pathophysiology of migraine and other pain states.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of MK-8825.

Chemical Structure and Properties

MK-8825 is a complex small molecule belonging to the spiro compound chemical class.[3] Its detailed chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(6S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl]acetamide | [3] |

| CAS Number | 1380887-60-4 | [1] |

| Chemical Formula | C₃₁H₃₀F₂N₆O₃ | [1] |

| Molecular Weight | 572.62 g/mol | [1] |

| Exact Mass | 572.2347 | [1] |

| Synonyms | MK 8825, MK8825 | [1] |

Mechanism of Action

MK-8825 functions as a selective CGRP receptor antagonist. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] In pathophysiological states like migraine, CGRP is released from trigeminal neurons, leading to vasodilation and neurogenic inflammation, contributing to pain signaling.[1]

MK-8825 competitively blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade.[1] This blockade prevents the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP), a key second messenger that mediates the pro-nociceptive and pro-inflammatory effects of CGRP.[1] By suppressing these pathways, MK-8825 reduces central sensitization and neuroinflammation.[1]

Pharmacological Data

MK-8825 demonstrates high affinity and potency at CGRP receptors, as evidenced by various in vitro and in vivo studies.

| Parameter | Species | Value | Assay/Model | Reference |

| Ki | Rat | ≈17 nM | CGRP Receptor Binding | [1] |

| Ki | Human (native) | 0.052 nM | [¹²⁵I]-CGRP Displacement | [5] |

| Ki | Human (recombinant) | 0.047 nM | [¹²⁵I]-CGRP Displacement | [5] |

| IC₅₀ | Human | ≈0.23 nM | hCGRP-induced cAMP production in HEK293 cells | [1] |

| EC₅₀ | Rat | ≈7.4 µM | Capsaicin-evoked dermal blood flow inhibition | [2][6] |

Experimental Protocols and Studies

MK-8825 has been evaluated in multiple preclinical models of pain and migraine. While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies are described in published literature.

Orofacial Pain Model

-

Objective : To assess the role of CGRP in acute orofacial muscle pain, a surrogate for temporomandibular disorders (TMD).[7]

-

Methodology : An inflammatory agent, Complete Freund's Adjuvant (CFA), is injected into the masseter muscle of mice to induce localized inflammation and pain.[7] Animals are pre-treated with MK-8825 or a vehicle control. Spontaneous nociceptive behaviors (e.g., facial grooming) are recorded and quantified. Neuronal activation is assessed by measuring Fos immunoreactivity in the trigeminal nucleus caudalis (TNC), and systemic inflammation is measured by cytokine levels (e.g., IL-6).[7]

-

Key Findings : Pre-treatment with MK-8825 significantly reduced spontaneous pain behaviors and lowered Fos immunoreactivity in the TNC at 2 and 24 hours post-injection.[7] This suggests that CGRP receptor antagonism can inhibit responses to nociceptive trigeminal activation.[7]

Nitroglycerin-Induced Central Trigeminal Activity

-

Objective : To determine if CGRP receptor blockade can prevent the increase in spinal trigeminal activity induced by the migraine trigger, nitroglycerin (NTG).[8]

-

Methodology : In anesthetized rats, extracellular recordings are made from neurons in the spinal trigeminal nucleus that have meningeal afferent input.[8] MK-8825 (5 mg/kg) or a vehicle is infused one hour prior to a prolonged two-hour infusion of NTG. Neuronal activity is monitored throughout the experiment.[8]

-

Key Findings : Vehicle-treated rats showed a transient increase in neuronal activity following NTG infusion. In contrast, rats pre-treated with MK-8825 did not show this increase; in fact, neuronal activity decreased below baseline.[8] This indicates that CGRP receptors are crucial for the early phase of NTG-induced central trigeminal activation.[8]

Cortical Spreading Depression (CSD) Model

-

Objective : To investigate the effect of MK-8825 on CSD-induced pain behavior, which is relevant to migraine with aura.[4][9]

-

Methodology : In freely-moving rats, CSD is induced while keeping the meninges and blood-brain barrier intact.[4][9] MK-8825 is administered at different doses. Pain-related behaviors (e.g., freezing, grooming) and mechanical allodynia (using von Frey filaments) are evaluated. Neuronal activation is assessed via c-fos immunohistochemistry in relevant brain regions like the TNC.[4][9]

-

Key Findings : MK-8825 dose-dependently reduced CSD-induced pain behaviors and blocked c-fos induction in the TNC.[4] Notably, it did not prevent the CSD electrical wave itself, suggesting that it acts downstream to block the trigeminal pain signaling initiated by CSD rather than the cortical phenomenon itself.[4][9]

Conclusion

MK-8825 is a well-characterized CGRP receptor antagonist with high potency and oral bioavailability demonstrated in preclinical models. Its ability to effectively block CGRP-mediated signaling pathways makes it a valuable research tool for investigating the role of CGRP in pain, particularly in the context of migraine and other trigeminal nociceptive disorders.[3][5] The experimental evidence strongly supports the therapeutic potential of CGRP receptor antagonists in conditions where CGRP plays a key pathophysiological role.[1]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, MK-8825, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MK-8825: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8825 is a potent and selective, orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] It is a non-peptide small molecule that has demonstrated efficacy in preclinical models of migraine and other pain conditions.[3][4] This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of MK-8825, compiled from publicly available data. The information is presented to support further research and development efforts in the field of CGRP receptor-targeted therapeutics.

Core Target Binding Affinity

MK-8825 exhibits high affinity for the CGRP receptor across multiple species, a critical attribute for its use as a research tool and potential therapeutic agent. The binding affinity is typically determined through radioligand binding assays, where MK-8825 competes with a radiolabeled CGRP analog (e.g., [¹²⁵I]-CGRP) for binding to the receptor. The affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of MK-8825 for the CGRP receptor in various species.

| Species | Receptor Source | Radioligand | Kᵢ (nM) | Reference |

| Human | SK-N-MC neuroblastoma cells (native) | [¹²⁵I]-CGRP | 0.052 | [5] |

| Human | Recombinant | [¹²⁵I]-CGRP | 0.047 | [5] |

| Rhesus Monkey | Recombinant | [¹²⁵I]-CGRP | 0.059 | [5] |

| Dog | Recombinant | [¹²⁵I]-CGRP | 39 | [5] |

| Mouse | Recombinant | [¹²⁵I]-CGRP | 19 | [5] |

| Rat | Not specified | Not specified | Similar to human | [2] |

Target Selectivity Profile

MK-8825 is characterized as a selective CGRP receptor antagonist.[2][5] While comprehensive kinome-wide selectivity screening data is not publicly available, its development from the highly selective MK-3207 suggests a favorable selectivity profile.[6] High selectivity is crucial for minimizing off-target effects and ensuring that the observed pharmacological activity is due to the specific blockade of the CGRP receptor.

Further characterization of selectivity would typically involve screening against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Of particular importance is the selectivity against other members of the calcitonin receptor family, such as the amylin and calcitonin receptors, with which the CGRP receptor shares structural homology.

Experimental Protocols

Radioligand Binding Assay for CGRP Receptor Affinity

This protocol is a representative method for determining the binding affinity of a test compound like MK-8825 to the CGRP receptor using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the CGRP receptor (e.g., from SK-N-MC cells or recombinant cell lines).

-

Radioligand: [¹²⁵I]-CGRP.

-

Test Compound: MK-8825.

-

Non-specific Binding Control: A high concentration of unlabeled CGRP.

-

Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of MK-8825 in assay buffer.

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]-CGRP (at a concentration close to its Kd), and either assay buffer (for total binding), a saturating concentration of unlabeled CGRP (for non-specific binding), or the diluted MK-8825.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MK-8825 concentration.

-

Determine the IC₅₀ value (the concentration of MK-8825 that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

CGRP Receptor Signaling Pathway

The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The calcitonin gene-related peptide receptor antagonist MK-8825 decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of MK-8825 in Rodent Models

A Technical Guide on the Oral Bioavailability and Pharmacokinetics of the CGRP Receptor Antagonist MK-8825 in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and oral bioavailability of MK-8825, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in rat models. The information presented is synthesized from publicly available scientific literature.

Executive Summary

MK-8825 has been identified as a CGRP receptor antagonist with good oral activity in rats, making it a valuable tool for preclinical research into the role of CGRP in various physiological and pathological processes, particularly in the context of migraine.[1][2] Developed as an analog of the clinical candidate MK-3207, MK-8825 exhibits an increased unbound fraction in rat plasma and enhanced aqueous solubility.[1] These properties contribute to its improved in vivo potency in rodent models.[1] While the literature confirms its efficacy in rat models of pain and cortical spreading depression, specific quantitative pharmacokinetic data from the primary publication by Bell et al. (2012) is not publicly available. This guide, therefore, summarizes the qualitative findings and presents a generalized experimental protocol typical for such preclinical studies.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for MK-8825 in rats, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), elimination half-life (t½), and the precise oral bioavailability percentage, are not available in the public domain. The primary research article by Bell et al. (2012) titled "MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats" is the key source for this data, but its full text containing these specific values could not be accessed.

Table 1: Pharmacokinetic Parameters of MK-8825 in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |

| Tmax | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |

| AUC | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |

| t½ | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |

| Oral Bioavailability | Described as "good" | Bell et al., 2012, Bioorg Med Chem Lett |

Experimental Protocols

While the specific experimental details for the pharmacokinetic studies of MK-8825 are not fully disclosed in the available literature, a generalized protocol for determining the oral bioavailability of a compound in rats is described below. This represents a standard methodology widely used in preclinical drug development.

Generalized Protocol for Oral Bioavailability Study in Rats

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Health Status: Healthy, male or female (specified), of a defined age and weight range.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum period (e.g., one week) before the experiment.

-

Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to standard chow and water. Animals are typically fasted overnight before dosing.

2. Dosing and Administration:

-

Formulation: MK-8825 is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle composition is critical and should be reported (e.g., saline, polyethylene glycol, methylcellulose solution).

-

Dose Levels: At least one dose level for both IV and PO routes is used.

-

Intravenous Administration: A single bolus dose is administered, typically into the tail vein, to serve as a 100% bioavailable reference.

-

Oral Administration: A single dose is administered via oral gavage.

3. Blood Sampling:

-

Time Points: Serial blood samples are collected at predetermined time points after dosing. Typical time points might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the drug in plasma samples.

-

Method Validation: The bioanalytical method must be validated for its specificity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Parameters Calculated:

-

IV data: Clearance (CL), Volume of distribution (Vd), AUCiv, and elimination half-life (t½).

-

PO data: Cmax, Tmax, AUCpo, and elimination half-life (t½).

-

-

Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the formula:

-

F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100

-

Visualizations

As the specific signaling pathways and detailed experimental workflows for MK-8825 are not available, the following diagrams represent generalized concepts relevant to the topic.

Caption: A generalized workflow for determining the oral bioavailability of a test compound in rats.

Caption: The role of CGRP in migraine and the mechanism of action for a CGRP receptor antagonist like MK-8825.

References

In Vitro Characterization of MK-8825: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8825 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] This document provides a comprehensive overview of the in vitro characterization of MK-8825, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating its mechanism of action through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in the context of migraine and other pain-related disorders where CGRP plays a crucial role.[1][3]

Core Data Summary

The in vitro activity of MK-8825 has been quantified through various assays, establishing its potency and mechanism of action as a CGRP receptor antagonist. The key quantitative parameters are summarized in the table below for ease of comparison.

| Parameter | Value | Assay Description | Species/Cell Line | Reference |

| Ki | ≈17 nM | Competitive radioligand binding assay against CGRP receptors. | Rat | [2] |

| IC50 | ≈0.23 nM | Inhibition of human CGRP-induced cAMP production. | HEK293 cells | [2] |

| EC50 | ≈7.4 μM | Inhibition of capsaicin-evoked dermal blood flow. | Rat | [1][4] |

Mechanism of Action: CGRP Receptor Antagonism

MK-8825 exerts its pharmacological effects by competitively binding to the CGRP receptor, thereby preventing the binding of the endogenous ligand, CGRP.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[1] Upon activation by CGRP, the receptor complex couples to the Gs alpha subunit (Gαs) of the G protein, which in turn activates adenylyl cyclase.[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote pain and inflammation.[1][2] MK-8825, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade.

Signaling Pathway Diagram

Caption: CGRP receptor signaling pathway and the inhibitory action of MK-8825.

Experimental Protocols

Detailed methodologies for the key in vitro and ex vivo assays used to characterize MK-8825 are provided below. These protocols are synthesized from best practices and available literature.

CGRP Receptor Binding Assay

This assay determines the binding affinity (Ki) of MK-8825 for the CGRP receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Prepared from rat tissues known to express CGRP receptors (e.g., trigeminal ganglia) or from cell lines overexpressing the receptor.

-

Radioligand: [¹²⁵I]-CGRP.

-

Test Compound: MK-8825, serially diluted.

-

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Scintillation Cocktail and Scintillation Counter .

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CGRP, and varying concentrations of MK-8825.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of MK-8825. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

hCGRP-Induced cAMP Production Assay

This cell-based functional assay measures the ability of MK-8825 to inhibit the production of cAMP following stimulation of the human CGRP receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human CGRP receptor.

-

Agonist: Human CGRP (hCGRP).

-

Test Compound: MK-8825, serially diluted.

-

Stimulation Buffer: e.g., DMEM containing a phosphodiesterase inhibitor like IBMX.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

Protocol:

-

Cell Seeding: Seed the HEK293-hCGRP cells in a 96-well plate and culture overnight.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing varying concentrations of MK-8825. Incubate for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of hCGRP (typically the EC80 concentration) to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of MK-8825 and fit a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: A representative workflow for the hCGRP-induced cAMP production assay.

Conclusion

MK-8825 is a high-affinity CGRP receptor antagonist with potent inhibitory activity in cellular functional assays. Its in vitro profile demonstrates a clear mechanism of action through the blockade of the CGRP-mediated cAMP signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of MK-8825 as a potential therapeutic agent for CGRP-mediated disorders.

References

- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitonin gene-related peptide inhibits neuronal apoptosis in heatstroke rats via PKA/p-CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illustration of pain signaling pathway elicited by CGRP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

The Role of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists in Neuropathic Pain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Growing evidence implicates the neuropeptide Calcitonin Gene-Related Peptide (CGRP) as a key mediator in the pathogenesis of neuropathic pain through its role in peripheral and central sensitization. Consequently, the antagonism of the CGRP receptor has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of CGRP receptor antagonists in neuropathic pain, detailing the underlying signaling pathways, summarizing preclinical and clinical evidence, and providing detailed experimental protocols for key methodologies cited.

Introduction to CGRP and its Role in Pain Signaling

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems, particularly in sensory neurons.[1][2][3] It is found primarily in C and Aδ sensory fibers that originate from the dorsal root and trigeminal ganglia.[1][2] CGRP plays a crucial role in a variety of physiological processes, including vasodilation and the transmission of pain signals.[2][4] In the context of pain, CGRP is implicated in facilitating nociceptive transmission and contributing to the development and maintenance of a sensitized, hyperresponsive state in both primary and secondary sensory neurons.[1][4] This process, known as sensitization, is a key factor in the transition from acute to chronic pain states, including neuropathic pain.

The CGRP Signaling Pathway in Neuropathic Pain

Under normal physiological conditions, CGRP is involved in nociceptive signaling. However, in states of inflammatory and neuropathic pain, CGRP is upregulated.[1][2][4] Nerve injury leads to an increased expression and release of CGRP in the dorsal root ganglia (DRG) and the dorsal horn of the spinal cord.[4] This elevated CGRP level contributes to both peripheral and central sensitization.

-

Peripheral Sensitization: In the periphery, CGRP contributes to neurogenic inflammation, characterized by vasodilation and increased vascular permeability.[1][4] It also sensitizes nociceptors, lowering their activation threshold and leading to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).[1]

-

Central Sensitization: At the spinal level, the release of CGRP from the central terminals of primary afferent fibers enhances the excitability of second-order neurons in the dorsal horn.[3][4] This potentiation of synaptic transmission contributes to the maintenance of a hyperresponsive state, a hallmark of central sensitization.[1][4]

Signaling Cascade

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[5] The binding of CGRP to this receptor complex, which is coupled to a Gs protein, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] This cascade can lead to the phosphorylation of various downstream targets, modulating neuronal excitability.

Caption: CGRP signaling pathway leading to neuronal sensitization.

Mechanism of Action of CGRP Receptor Antagonists

CGRP receptor antagonists function by blocking the interaction between CGRP and its receptor, thereby inhibiting the downstream signaling cascade that leads to pain sensitization.[7] There are two primary classes of CGRP inhibitors:

-

Small Molecule Antagonists (Gepants): These are small molecules that act as competitive antagonists at the CGRP receptor.[7][8] Examples include ubrogepant, rimegepant, and atogepant.[8][9] They have the advantage of oral administration.[8]

-

Monoclonal Antibodies (mAbs): These are laboratory-produced proteins that target either the CGRP ligand itself or the CGRP receptor.[8][9] Examples targeting the CGRP ligand include fremanezumab, galcanezumab, and eptinezumab, while erenumab targets the CGRP receptor.[9][10] They are administered via injection and have a longer half-life.[8][9]

Caption: Mechanisms of action for CGRP receptor antagonists.

Preclinical Evidence in Animal Models

Numerous preclinical studies using various animal models of neuropathic pain have demonstrated the efficacy of CGRP receptor antagonists in alleviating pain-like behaviors.

Quantitative Data from Preclinical Studies

| Animal Model | CGRP Antagonist | Outcome Measure | Result | Reference |

| L5 Spinal Nerve Transection (L5Tx) in BALB/c mice | CGRP8-37 (i.t. injection) | Mechanical Hypersensitivity | Reduced L5Tx-induced mechanical hypersensitivity. | [11] |

| L5 Spinal Nerve Transection (L5Tx) in BALB/c mice | CGRP8-37 (i.t. injection) | Heat Hypersensitivity | No significant effect on heat hypersensitivity. | [11] |

| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in rats | MK-8825 (CGRP receptor antagonist) | Mechanical Allodynia | Reduced mechanical allodynia. | [12] |

| Spared Nerve Injury and Diabetic Neuropathy in mice | CGRP8-37 (delivered via microneedle patch) | Local Analgesia | Provided local analgesic benefit without disturbing normal nociception. | [12][13] |

| Capsaicin-Induced Dermal Vasodilation (CIDV) in C57/BL6J mice | Lipidated CGRP peptide antagonists | Dermal Blood Flow | Robust inhibition of capsaicin-induced increases in dermal blood flow. | [14][15] |

Experimental Workflow for Preclinical Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. The role of calcitonin gene-related peptide in peripheral and central pain mechanisms including migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A brief discussion on the role of calcitonin gene-related peptide in the efficacy of rehabilitation medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. anesthesiaexperts.com [anesthesiaexperts.com]

- 13. A Pharmacological Review of Calcitonin Gene-Related Peptide Biologics and Future Use for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-8825 in Elucidating the Pathophysiology of Trigeminal Neuralgia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain.[1] Its pathophysiology is complex and not fully understood, though it is often associated with neurovascular compression of the trigeminal nerve, leading to demyelination and aberrant neuronal signaling.[1] Preclinical research plays a pivotal role in unraveling the molecular mechanisms underlying TN and in the identification of novel therapeutic targets. One such target is the Calcitonin Gene-Related Peptide (CGRP) receptor. This technical guide focuses on the utility of MK-8825, a potent and selective CGRP receptor antagonist, as a tool to investigate the pathophysiology of trigeminal neuralgia.

MK-8825: A Selective CGRP Receptor Antagonist

MK-8825 is a small molecule, non-peptide antagonist of the CGRP receptor. Its utility as a preclinical tool is supported by its in vivo potency in rodent models.[2] CGRP is a neuropeptide that is highly expressed in trigeminal ganglion neurons and is implicated in the transmission of pain signals. Blockade of the CGRP receptor by MK-8825 offers a specific means to investigate the role of this signaling pathway in the development and maintenance of trigeminal neuropathic pain.

Data Presentation: Preclinical Efficacy of MK-8825

The following tables summarize the key findings from preclinical studies investigating the effects of MK-8825 in rodent models of trigeminal neuropathic pain.

Table 1: Effect of MK-8825 on Mechanical Allodynia in a Rat Model of Trigeminal Neuralgia

| Experimental Model | Drug/Treatment | Dosage | Administration Route | Key Findings | Reference |

| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Sprague-Dawley Rats | MK-8825 | 30-100 mg/kg | Intraperitoneal (i.p.) | Significantly reduced CCI-ION-induced mechanical allodynia. | [2] |

| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Sprague-Dawley Rats | AMT (iNOS inhibitor) | 6 mg/kg | Subcutaneous (s.c.) | Mimicked the anti-allodynic effect of MK-8825. | [2] |

Table 2: Effect of MK-8825 on Nociceptive Behaviors and Neuronal Activation in a Mouse Model of Trigeminal Pain

| Experimental Model | Drug/Treatment | Dosage | Administration Route | Key Findings | Reference |

| Complete Freund's Adjuvant (CFA) injection in the masseter muscle of C57BL/6 mice | MK-8825 | 70 mg/kg | Subcutaneous (s.c.) | Significantly decreased nociceptive pain behaviors. | [3] |

| Complete Freund's Adjuvant (CFA) injection in the masseter muscle of C57BL/6 mice | MK-8825 | 70 mg/kg | Subcutaneous (s.c.) | Significantly reduced Fos immunoreactivity in the ipsilateral Trigeminal Nucleus Caudalis (TNC) at 2 and 24 hours post-injection. | [3] |

Table 3: Effect of MK-8825 on Neuroinflammatory Markers in the Trigeminal Ganglion of CCI-ION Rats

| Marker | Effect of CCI-ION | Effect of MK-8825 Treatment | Reference |

| Activating transcription factor 3 (ATF3) | Marked up-regulation | Not specified | [2] |

| Interleukin 6 (IL-6) | Marked up-regulation | No effect on release | [2][3] |

| Inducible nitric oxide synthase (iNOS) | Marked up-regulation | Inhibition of mRNA up-regulation | [2] |

| Cyclooxygenase-2 (COX-2) | Marked up-regulation | Not specified | [2] |

Experimental Protocols

Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Rats

This is a widely used model to induce trigeminal neuropathic pain.

1. Animal Preparation:

-

Adult male Sprague-Dawley rats (250-300 g) are used.

-

Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.).

-

The head is fixed in a stereotaxic frame, and body temperature is maintained with a heating pad.

-

Ophthalmic ointment is applied to the eyes to prevent drying.

-

The surgical area is shaved and disinfected.

2. Surgical Procedure:

-

A midline incision is made on the scalp to expose the skull.

-

The orbital contents are gently retracted to expose the infraorbital nerve (ION).

-

The ION is carefully dissected from the surrounding connective tissue.

-

Two to four loose chromic gut ligatures (e.g., 4-0 or 5-0) are tied around the isolated ION with a 1-2 mm spacing. The ligatures should be tightened until they just indent the nerve without arresting epineural circulation.

-

The muscle and skin are then sutured in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

3. Behavioral Testing for Mechanical Allodynia:

-

Mechanical allodynia is assessed using von Frey filaments.

-

Rats are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the vibrissal pad on the ipsilateral side of the nerve injury.

-

A positive response is recorded as a brisk withdrawal of the head or attacking the filament.

-

The 50% paw withdrawal threshold is calculated using the up-down method.

-

Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., 14 days).

Real-Time Quantitative RT-PCR for Neuroinflammatory Markers

1. Tissue Collection and RNA Extraction:

-

At a designated time point post-surgery, rats are euthanized.

-

The ipsilateral trigeminal ganglia are rapidly dissected and frozen.

-

Total RNA is extracted from the tissue using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA quantity and quality are assessed using spectrophotometry and gel electrophoresis.

2. Reverse Transcription:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random primers).

3. Real-Time PCR:

-

Quantitative PCR is performed using a real-time PCR system.

-

The reaction mixture includes cDNA, forward and reverse primers for the genes of interest (e.g., iNOS, ATF3, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathway for MK-8825 action in trigeminal neuralgia.

Caption: Experimental workflow for evaluating MK-8825 in a trigeminal neuralgia model.

Discussion and Future Directions

The preclinical evidence strongly suggests that the CGRP signaling pathway is a key contributor to the pathophysiology of trigeminal neuropathic pain. The CGRP receptor antagonist MK-8825 has been shown to effectively alleviate mechanical allodynia in a rat model of trigeminal neuralgia, likely by inhibiting the upregulation of pro-inflammatory and pain-related molecules such as iNOS in the trigeminal ganglion.[2] This highlights the potential of targeting the CGRP pathway for the development of novel analgesics for trigeminal neuralgia.

Future research should focus on several key areas:

-

Dose-Response and Pharmacokinetics: A more detailed characterization of the dose-response relationship and the pharmacokinetic profile of MK-8825 in relevant animal models would be beneficial.

-

Chronic Dosing Studies: The initial studies have focused on acute and short-term repeated dosing. Investigating the effects of chronic MK-8825 administration would provide insights into its long-term efficacy and potential for tolerance development.

-

Exploration of Downstream Mechanisms: Further elucidation of the downstream signaling pathways affected by CGRP receptor blockade beyond iNOS is warranted. This could involve proteomics, transcriptomics, and phosphoproteomics analyses of the trigeminal ganglion following MK-8825 treatment.

-

Clinical Translation: While MK-8825 is a preclinical tool, the findings strongly support the clinical investigation of CGRP receptor antagonists for the treatment of trigeminal neuralgia.

References

- 1. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGRP receptor blockade by MK-8825 alleviates allodynia in infraorbital nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, MK-8825, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on MK-8825: A Novel Modulator of Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide array of neurodegenerative disorders. The activation of glial cells, particularly microglia and astrocytes, and the subsequent release of inflammatory mediators contribute to a chronic inflammatory state within the central nervous system (CNS), leading to neuronal dysfunction and death. This document provides a comprehensive overview of the preclinical assessment of a novel investigational compound, MK-8825, and its potential as a therapeutic agent for neuroinflammatory conditions. The focus of this guide is to detail the experimental methodologies and key findings from preliminary studies designed to elucidate the mechanism of action of MK-8825, with a particular emphasis on its effects on the NLRP3 inflammasome and TREM2 signaling pathways.

Core Compound Profile: MK-8825

MK-8825 is a novel small molecule compound under investigation for its anti-neuroinflammatory properties. The preliminary data presented herein is intended to provide a framework for the continued evaluation of this and similar compounds in the context of neurodegenerative disease research.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays assessing the efficacy of MK-8825 in modulating key inflammatory responses.

Table 1: Effect of MK-8825 on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Microglia

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.9 ± 2.7 |

| LPS (100 ng/mL) | 489.5 ± 25.3 | 876.2 ± 42.1 | 654.7 ± 33.8 |

| LPS + MK-8825 (1 µM) | 215.4 ± 15.8 | 421.3 ± 28.9 | 312.5 ± 21.4 |

| LPS + MK-8825 (10 µM) | 98.7 ± 9.2 | 205.6 ± 15.7 | 145.8 ± 11.9 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of NLRP3 Inflammasome Activation by MK-8825 in Primary Microglia

| Treatment Group | Caspase-1 Activity (RFU) | IL-1β Release (pg/mL) |

| Unstimulated | 105.3 ± 12.7 | 12.1 ± 1.9 |

| LPS + ATP | 1254.8 ± 89.2 | 521.4 ± 35.6 |

| LPS + ATP + MK-8825 (1 µM) | 678.2 ± 45.1 | 234.7 ± 18.9 |

| LPS + ATP + MK-8825 (10 µM) | 254.6 ± 21.9 | 102.3 ± 11.5 |

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to serve as a guide for further investigation.

In Vitro Model of Neuroinflammation

Cell Culture:

-

BV-2 Microglial Cells: BV-2 cells, an immortalized murine microglial cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Microglia: Primary microglial cultures are established from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Following dissociation, cells are plated on poly-L-lysine coated flasks and cultured in DMEM/F12 with 10% FBS. Microglia are isolated by gentle shaking after 10-14 days in vitro.

Inflammatory Challenge: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 100 ng/mL.

MK-8825 Treatment: MK-8825 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the compound is diluted in culture medium to the desired final concentrations. Cells are pre-treated with MK-8825 for 1 hour prior to the addition of the inflammatory stimulus.

Cytokine Measurement: Supernatants from cell cultures are collected and centrifuged to remove cellular debris. The concentrations of IL-1β, TNF-α, and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

NLRP3 Inflammasome Activation Assay

Priming (Signal 1): Primary microglia are primed with LPS (100 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

Activation (Signal 2): Following priming, the cells are treated with MK-8825 for 1 hour. Subsequently, the NLRP3 inflammasome is activated by adding ATP (5 mM) for 45 minutes.

Caspase-1 Activity Assay: Caspase-1 activity in the cell lysates is measured using a fluorometric assay kit that detects the cleavage of a specific caspase-1 substrate.

IL-1β Release: The concentration of mature IL-1β in the culture supernatant is measured by ELISA as described above.

TREM2 Signaling Pathway Analysis

Cell Model: Human induced pluripotent stem cell (iPSC)-derived microglia (iMGLs) are used to investigate the effects on the human TREM2 signaling pathway.

TREM2 Agonist Treatment: iMGLs are treated with a known TREM2 agonist in the presence or absence of MK-8825.

Western Blot Analysis: Cell lysates are collected at various time points post-treatment. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-SYK (Spleen tyrosine kinase), total SYK, phospho-AKT, and total AKT. Appropriate secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the evaluation of a novel anti-neuroinflammatory compound.

Caption: The NLRP3 inflammasome pathway and the putative inhibitory point of MK-8825.

Caption: The TREM2 signaling pathway, a potential target for modulation by MK-8825.

Caption: A generalized experimental workflow for evaluating anti-neuroinflammatory compounds.

Discussion and Future Directions

The preliminary data suggest that MK-8825 is a potent inhibitor of pro-inflammatory cytokine production in activated microglia. Its mechanism of action appears to involve the suppression of the NLRP3 inflammasome pathway. Further studies are warranted to fully elucidate the molecular targets of MK-8825 and to explore its effects on other key neuroinflammatory pathways, such as TREM2 signaling.

Future in vivo studies using animal models of neurodegenerative diseases will be crucial to assess the therapeutic potential of MK-8825. These studies should focus on evaluating its ability to cross the blood-brain barrier, its pharmacokinetic and pharmacodynamic profiles in the CNS, and its efficacy in improving cognitive and motor deficits. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the continued investigation of MK-8825 and the broader development of novel therapeutics for neuroinflammatory disorders.

Methodological & Application

Application Notes and Protocols for MK-8825 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of MK-8825, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in in vivo rat studies. This document includes recommended dosage regimens, detailed experimental protocols for oral and intraperitoneal administration, and a summary of its pharmacokinetic profile.

Data Presentation

MK-8825 Dosage Regimens in Rats

The following table summarizes previously reported dosages of MK-8825 used in various rat models. The selection of a specific dose will depend on the experimental model and the desired level of CGRP receptor blockade.

| Experimental Model | Route of Administration | Dosage Range | Reference |

| Neuropathic Pain (Mechanical Allodynia) | Intraperitoneal (i.p.) | 30 - 100 mg/kg | [1] |

| Nitroglycerin-Induced Trigeminal Activity | Intraperitoneal (i.p.) | 5 mg/kg | |

| Cortical Spreading Depression | Intraperitoneal (i.p.) | Two different unspecified doses | [2][3] |

Pharmacokinetic Parameters of MK-8825 in Rats

| Parameter | Value | Notes |

| Cmax (Maximum Concentration) | Not available | |

| Tmax (Time to Maximum Concentration) | Not available | |

| Half-life (t½) | Not available | |

| Bioavailability (F%) | Good oral bioavailability | [4] |

Researchers are encouraged to perform pharmacokinetic pilot studies to determine the optimal dosing regimen for their specific experimental conditions.

Experimental Protocols

Preparation of MK-8825 for In Vivo Administration

A critical step for reproducible in vivo studies is the appropriate formulation of the test compound. While the specific vehicle used in all published studies for MK-8825 is not consistently detailed, a common approach for poorly soluble compounds is to use a suspension.

Vehicle for Suspension (Recommended):

-

0.5% (w/v) Methylcellulose in sterile water.

Preparation Protocol:

-

Weigh the required amount of MK-8825 powder based on the desired dose and the number of animals to be treated.

-

Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until a clear, viscous solution is formed.

-

Levigate the MK-8825 powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

-

Visually inspect the suspension for any large aggregates before administration. Ensure the suspension is continuously mixed during dosing to maintain homogeneity.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common route for systemic drug administration in rats.

Materials:

-

Prepared MK-8825 suspension

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% Ethanol for disinfection

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a suitable restraint device.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe.

-

Injection: Slowly inject the MK-8825 suspension. The maximum recommended injection volume for a rat is typically 10 mL/kg.

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage Protocol

Oral gavage ensures accurate dosing of a specific volume of the compound directly into the stomach.

Materials:

-

Prepared MK-8825 suspension

-

Sterile syringes

-

Appropriate size gavage needle for rats (typically 16-18 gauge, flexible or curved with a ball tip)

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Gently but firmly restrain the rat to prevent movement.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is gently passed. Do not force the needle.

-

Administration: Once the needle is in the correct position, slowly administer the MK-8825 suspension. The recommended maximum oral gavage volume for a rat is 10-20 mL/kg.

-

Withdrawal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of respiratory distress or discomfort.

Mandatory Visualization

CGRP Signaling Pathway

The following diagram illustrates the signaling pathway of Calcitonin Gene-Related Peptide (CGRP). MK-8825 acts as an antagonist at the CGRP receptor, blocking the downstream effects of CGRP.

Caption: CGRP signaling pathway and the antagonistic action of MK-8825.

Experimental Workflow for In Vivo Rat Study

The following diagram outlines a typical experimental workflow for an in vivo study in rats using MK-8825.

References

- 1. researchgate.net [researchgate.net]

- 2. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Targeting Neuroinflammatory Pathways in Cortical Spreading Depression Models

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Molecular Targets

Initial research into the modulation of cortical spreading depression (CSD) and associated neuroinflammation has explored various signaling pathways. It is critical to distinguish between two compounds that are sometimes mistaken: MK-8825 and MK-886 .

-

MK-8825 is a selective and potent antagonist of the calcitonin gene-related peptide (CGRP) receptor . Its mechanism of action in neurological models is centered on blocking CGRP-mediated signaling, which is heavily implicated in the pathophysiology of migraine and pain.

-

MK-886 is an inhibitor of the 5-lipoxygenase-activating protein (FLAP) . This protein is essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] The therapeutic potential of MK-886 in neurological conditions stems from its ability to suppress neuroinflammation by blocking the production of these lipids.[2][3]

This document provides detailed application notes and protocols for the use of both compounds in the context of CSD and related neuroinflammatory models.

Part 1: MK-8825 as a CGRP Receptor Antagonist in a CSD Model

Application Note: Modulating CSD-Induced Pain Behavior with MK-8825

MK-8825 has been investigated for its effects on the consequences of cortical spreading depression, rather than the CSD wave itself.[4] Studies in rat models demonstrate that while MK-8825 does not prevent the electrophysiological correlates of CSD (the DC shift and associated blood flow changes), it significantly attenuates the associated pain-like behaviors.[4][5] This suggests that CGRP signaling is a downstream consequence of CSD that contributes to the activation of the trigeminal pain pathway, a key element in migraine headaches.[6][7][8]

The primary application of MK-8825 in a CSD model is to investigate the role of CGRP in translating the cortical event of CSD into a pain response. It is a valuable tool for dissecting the signaling cascade from the cortex to the trigeminal nucleus caudalis (TNC).[4]

Data Presentation: Effects of MK-8825 on CSD-Induced Behaviors

| Parameter | Vehicle Control (CSD) | MK-8825 (1 mg/kg) + CSD | MK-8825 (3 mg/kg) + CSD |

| Freezing Behavior (episodes) | Increased | Dose-dependently reversed | Dose-dependently reversed |

| Grooming Behavior (episodes) | Increased | Dose-dependently reversed | Dose-dependently reversed |

| Wet Dog Shake Behavior (episodes) | Increased | Reversed | Reversed |

| Head Shake Behavior (episodes) | Increased | Reversed | Reversed |

| c-fos Expression in TNC | Increased | Blocked | Blocked |

| c-fos Expression in Amygdala | Increased | No effect | No effect |

| CSD Wave Propagation (DC Shift) | Unchanged | Unchanged | Unchanged |

| Regional Cerebral Blood Flow (rCBF) | Unchanged | Unchanged | Unchanged |

Data synthesized from findings reported in Yilmaz et al., Cephalalgia, 2019.[4][5]

Signaling Pathway: CGRP and Trigeminal Activation Post-CSD

References

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase-Activating Protein Inhibitors: Promising Drugs for Treating Acute and Chronic Neuroinflammation Following Brain Injury | Neupsy Key [neupsykey.com]

- 3. Blocking leukotriene synthesis attenuates the pathophysiology of traumatic brain injury and associated cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGRP receptor antagonist MK-8825 attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can cortical spreading depression activate central trigeminovascular neurons without peripheral input? Pitfalls of a new concept - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: MK-8825 Administration in Mouse Models of Orofacial Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orofacial pain, a prevalent and often debilitating condition, presents significant challenges in clinical management. The neuropeptide Calcitonin Gene-Related Peptide (CGRP) has been identified as a key player in the pathophysiology of trigeminal pain, including migraine and temporomandibular disorders (TMD).[1][2] MK-8825, a potent and selective CGRP receptor antagonist, has shown efficacy in preclinical models of orofacial pain, making it a valuable tool for investigating trigeminal nociception and developing novel analgesics.[2][3][4] These application notes provide detailed protocols for the administration of MK-8825 in various mouse models of orofacial pain, along with methods for assessing its analgesic effects.

Data Presentation: Efficacy of MK-8825 in Orofacial Pain Models

The following tables summarize the quantitative data from studies investigating the effects of MK-8825 in rodent models of orofacial pain.

Table 1: MK-8825 Administration and Efficacy in a Mouse Model of Inflammatory Orofacial Pain

| Parameter | Details |